1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride
Overview
Description
“1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride” is a chemical compound that contains a total of 36 bonds, including 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes a bicyclic heptene ring attached to a piperazine ring via a methylene bridge . The compound contains a total of 36 bonds, including 16 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 2 five-membered rings, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Scientific Research Applications
Anti-mycobacterial Activity
Piperazine derivatives, including those structurally related to 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride, have been extensively studied for their anti-mycobacterial properties. Research has shown that piperazine and its analogues serve as crucial scaffolds in the development of potent anti-tuberculosis molecules. These compounds demonstrate significant activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis (MTB). The design and structure-activity relationship (SAR) analyses of piperazine-based anti-TB molecules highlight their potential in creating safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Broad Therapeutic Applications
Piperazine derivatives are recognized for their wide-ranging therapeutic uses. They form the core of many well-known drugs across various categories, such as antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The versatility of piperazine-based compounds in drug design is underscored by the identification of novel molecules that exhibit a broad spectrum of pharmacological activities. Modifications to the piperazine nucleus significantly influence the medicinal potential of the resultant molecules, impacting their pharmacokinetic and pharmacodynamic properties. This versatility makes piperazine a key entity in the discovery of new drugs for diverse diseases (Rathi et al., 2016).
Novel Pharmacological Properties
Innovative piperazine derivatives, including those related to this compound, have been synthesized and evaluated for unique pharmacological effects. For example, certain compounds demonstrate anxiolytic-like activities without significantly affecting locomotor activity or motor coordination. These findings suggest the potential of piperazine derivatives as lead structures for the development of new anxiolytic drugs. The exploration of such compounds provides valuable insights into their mechanism of action and lays the groundwork for future therapeutic applications (Strub et al., 2016).
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-2-11-7-10(1)8-12(11)9-14-5-3-13-4-6-14;;/h1-2,10-13H,3-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFOPPHXESKAJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2CC3CC2C=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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